molecular formula C9H13N2NaO2 B14469152 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt CAS No. 65208-42-6

3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt

Cat. No.: B14469152
CAS No.: 65208-42-6
M. Wt: 204.20 g/mol
InChI Key: OJDHKVOCMUSNKO-UHFFFAOYSA-M
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Description

3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions to form the pyrimidine ring. The final step involves the neutralization of the resulting compound with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-sec-butyl-4-methyl-6-oxopyrimidin-2-olate: Similar in structure but contains a bromine atom.

    2,4-Dioxo-6-methylpyrimidine: Lacks the sec-butyl group but shares the pyrimidine core.

Uniqueness

3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group and the sodium salt form enhances its solubility and reactivity compared to similar compounds.

Properties

CAS No.

65208-42-6

Molecular Formula

C9H13N2NaO2

Molecular Weight

204.20 g/mol

IUPAC Name

sodium;6-methyl-3-(2-methylpropyl)pyrimidin-1-ide-2,4-dione

InChI

InChI=1S/C9H14N2O2.Na/c1-6(2)5-11-8(12)4-7(3)10-9(11)13;/h4,6H,5H2,1-3H3,(H,10,12,13);/q;+1/p-1

InChI Key

OJDHKVOCMUSNKO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)N(C(=O)[N-]1)CC(C)C.[Na+]

Origin of Product

United States

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